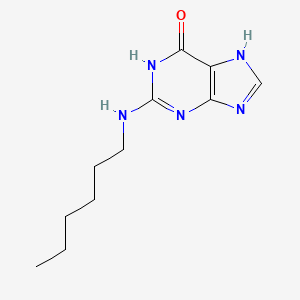

9H-Purin-6-ol, 2-(hexylamino)-

Description

General Context of Purine (B94841) Derivatives in Academic Research

Purine and its derivatives are cornerstones of biochemistry and medicinal chemistry. rsc.org As fundamental components of nucleic acids, such as adenine (B156593) and guanine (B1146940), they are integral to the genetic makeup and metabolic processes of all living organisms. rsc.org The purine structure is a privileged scaffold in drug discovery, meaning it is a framework that can be modified to interact with a wide range of biological targets. rsc.orgontosight.ai

Academic research has extensively explored purine derivatives for their therapeutic potential across numerous disease areas. rsc.orgresearchgate.net Synthetic modifications of the purine ring have yielded compounds with a wide array of biological activities, including:

Anticancer Agents: Many purine analogs function as antimetabolites, interfering with DNA synthesis in rapidly dividing cancer cells. ontosight.ai A notable class includes inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com

Immunomodulators: Certain substituted purines act as agonists for Toll-like receptors (TLRs), such as TLR7, and are being investigated as vaccine adjuvants to enhance immune responses. acs.org

Enzyme Inhibitors: Purine derivatives have been developed to inhibit various enzymes, including xanthine (B1682287) oxidase, which is a key enzyme in purine catabolism. researchgate.netnih.gov

Antimicrobial Agents: The purine scaffold has been utilized to develop compounds with antibacterial, antifungal, and antiviral properties. nih.gov

Neurological Agents: Research has also uncovered purine derivatives with anticonvulsant activity.

Rationale for Investigations into Substituted 9H-Purin-6-ols

The investigation of substituted 9H-Purin-6-ols, a class that includes the title compound, is driven by the principles of structure-activity relationship (SAR) studies in medicinal chemistry. The identity and position of substituents on the purine core can dramatically influence the compound's biological and physicochemical properties.

Modifications at the C2, C6, and N9 positions of the purine ring are particularly common strategies for developing new therapeutic agents. mdpi.com For instance, structural changes at the C2 position can confer high potency and selectivity for adenosine (B11128) A₂A receptors, while modifications at the C6 position are often associated with selectivity for A₁ receptors. nih.gov The synthesis of 2,6-disubstituted purines is a well-established approach to explore these effects. acs.org

The introduction of an amino group at the 2-position, combined with a substituent at the 6-position (a 6-ol in this case), is a known strategy to modulate the biological profile of purine analogs. acs.org The hexylamino group [-NH(CH₂)₅CH₃] at the C2 position of 9H-Purin-6-ol significantly increases the lipophilicity (fat-solubility) of the molecule compared to a simple amino group. This modification can enhance the compound's ability to cross cellular membranes and interact with lipophilic binding pockets within target proteins. The rationale for synthesizing and studying a library of such compounds is to systematically explore how varying the chain length and nature of the C2-substituent affects target binding and cellular activity.

Overview of Established and Emerging Research Trajectories for the Chemical Compound

While 9H-Purin-6-ol, 2-(hexylamino)- itself is not extensively documented in dedicated studies, its research trajectory can be inferred from the activities of structurally related 2,6-substituted purines. The synthesis would likely follow established methods, such as the condensation of an appropriate purine precursor (like 2-amino-6-chloropurine) with hexylamine (B90201). acs.org

Based on the known biological activities of similar purine derivatives, potential research avenues for 9H-Purin-6-ol, 2-(hexylamino)- include:

Oncology: Given that 2,6,9-trisubstituted purines are known CDK inhibitors, this compound could be evaluated for its antiproliferative effects on cancer cell lines. mdpi.com The hexyl group's influence on solubility and interaction with the kinase binding pocket would be of particular interest.

Immunology: The structural similarity to purine-based TLR7 agonists suggests it could be tested for its ability to stimulate immune responses, which is relevant for vaccine adjuvant or immunotherapy development. acs.org

Enzymology: As a purine analog, it represents a candidate for screening as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. researchgate.net

Emerging research may focus on how the specific hexylamino substitution fine-tunes the selectivity of the purine scaffold for different biological targets. For example, while many purines interact with a range of adenosine receptors or kinases, the lipophilic side chain could confer selectivity for a specific paralog or isoform, as has been demonstrated for other substituted purines. nih.gov

Table 2: Physicochemical Properties of 9H-Purin-6-ol, 2-(hexylamino)-

| Property | Value |

|---|---|

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 235.14331018 Da |

| Polar Surface Area | 82.2 Ų |

Data computed by PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

123994-82-1 |

|---|---|

Molecular Formula |

C11H17N5O |

Molecular Weight |

235.29 g/mol |

IUPAC Name |

2-(hexylamino)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C11H17N5O/c1-2-3-4-5-6-12-11-15-9-8(10(17)16-11)13-7-14-9/h7H,2-6H2,1H3,(H3,12,13,14,15,16,17) |

InChI Key |

GKSZXMSYBGLUJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NC2=C(C(=O)N1)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9h Purin 6 Ol, 2 Hexylamino

Established Synthetic Routes to the Core Purine (B94841) Scaffold

The synthesis of the purine ring system, a bicyclic aromatic heterocycle composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, can be achieved through various established strategies. nih.govwikipedia.org These methods generally involve either building the rings from acyclic precursors or modifying existing heterocyclic structures.

Strategies for Purine Ring System Construction

The construction of the purine scaffold is a cornerstone of heterocyclic chemistry. Two primary approaches are recognized: de novo synthesis and methods starting from pre-formed rings.

De Novo Synthesis: This biological-mimicking pathway constructs the purine ring from simple acyclic precursors. In biochemical pathways, atoms for the ring are sourced from amino acids like glycine, aspartate, and glutamine, as well as from formate (B1220265) derivatives and carbon dioxide. utah.edu Laboratory syntheses can adapt these principles, though they are often complex and multistep.

Pyrimidine-to-Purine Synthesis: A more common and practical laboratory approach involves the construction of the imidazole ring onto a pre-existing, appropriately substituted pyrimidine ring. The Traube purine synthesis is a classic example of this strategy, typically involving the condensation of a diaminopyrimidine with a one-carbon unit source like formic acid or its derivatives. beilstein-journals.org

Reconstructive Methodologies: Innovative strategies include the transformation of other condensed heterocyclic systems. For instance, a novel approach involves the synthesis of a tetrazolo[1,5-a]pyrimidine, which is then chemically transformed into a triaminopyrimidine intermediate that can be cyclized to form the purine ring. nih.gov

Precursor Compounds and Reaction Conditions

The selection of precursor compounds is critical for the efficient synthesis of the desired purine derivative. For guanine (B1146940) analogs like 2-(hexylamino)-9H-purin-6-ol, syntheses often begin with precursors that already contain the 2-amino group or a functional group that can be easily converted to it.

A highly versatile and frequently used precursor is 2-amino-6-chloropurine (B14584) . This intermediate can be prepared from guanine by chlorination with agents like phosphorus oxychloride (POCl₃), often in the presence of a phase transfer catalyst to improve solubility and reactivity. googleapis.comresearchgate.net The 6-chloro group serves as an excellent leaving group that can later be hydrolyzed to the required 6-hydroxyl (6-oxo) group.

Another key class of precursors is substituted pyrimidines, such as pyrimidine-2,4,5-triamine . This compound can be cyclized by heating with reagents like triethyl orthoformate and acetic anhydride (B1165640) to form the imidazole portion of the purine ring system, yielding 2-aminopurine (B61359). nih.gov Subsequent functionalization at the C6 position would be required to yield the target structure.

The following table summarizes key precursor compounds and typical reaction conditions for the construction of the core purine scaffold relevant to guanine analogs.

| Precursor Compound | Reagent(s) | Conditions | Resulting Structure |

| Guanine | POCl₃, Phase Transfer Catalyst (e.g., tetraethylammonium (B1195904) chloride) | Heating in an inert solvent (e.g., acetonitrile) googleapis.comresearchgate.net | 2-Amino-6-chloropurine |

| Pyrimidine-2,4,5-triamine | Triethyl orthoformate, Acetic anhydride | Heating (145 °C) nih.gov | 2-Aminopurine |

| 5-Amino-4-cyanoformimidoyl imidazole | Cyanamide | Heating | 2-Amino-6-cyano-purine rsc.org |

| 2,6-Dichloropurine | Cyclohexylamine | Nucleophilic Substitution | N6-Cyclohexyl-2-chloro-purine-6-amine nih.gov |

Regioselective Introduction of the Hexylamino Moiety at Position 2

Attaching the hexylamino group specifically at the C-2 position of the purine ring is a critical step in the synthesis of 9H-Purin-6-ol, 2-(hexylamino)-. This requires a regioselective amination reaction.

Amination Reactions at Purine C-2

Direct C-H amination of the purine C-2 position is challenging. The most effective strategies involve nucleophilic aromatic substitution (SNAr) reactions on a purine ring that has been pre-activated with a suitable leaving group at the C-2 position.

A common synthetic route starts with a 2,6-disubstituted purine , such as 2,6-dichloropurine. semanticscholar.orgnih.gov The chlorine atom at the C-6 position is generally more reactive towards nucleophilic substitution than the one at C-2. This allows for selective reaction at C-6 first. However, to achieve substitution at C-2, one can utilize a precursor like 6-chloro-2-fluoro-9H-purine . The fluorine atom at C-2 is more readily displaced by nucleophiles than a chlorine atom would be. Reaction with hexylamine (B90201) would lead to the desired 2-(hexylamino)-6-chloro-purine intermediate. rsc.org Subsequent hydrolysis of the 6-chloro group yields the final product.

Alternatively, N-alkylation of the exocyclic amino group of a 2-aminopurine derivative can be considered. However, this approach is complicated by the potential for alkylation at the nitrogen atoms of the purine ring (N-7 and N-9). mdpi.comresearchgate.net To achieve selective N2-alkylation, a protection strategy is often necessary. For example, starting with 2-amino-6-chloropurine, the N2-amino and N-9 positions can be protected (e.g., with Boc groups) to direct the alkylation with a hexyl halide specifically to the exocyclic nitrogen. researchgate.net

Optimization of Reaction Yields and Purity

The efficiency and purity of the final product depend heavily on the optimization of reaction conditions for the amination step. Key parameters include the choice of solvent, base, temperature, and reaction time.

For SNAr reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as n-butanol are commonly used to facilitate the reaction between the halogenated purine and the amine. semanticscholar.orgrsc.org The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to neutralize the hydrogen halide formed during the reaction. semanticscholar.orgrsc.org Heating is typically necessary to drive the reaction to completion, with temperatures often ranging from 80 °C to 120 °C. semanticscholar.org Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to maximize the yield of the desired product and minimize the formation of impurities. nih.gov

The following table outlines typical conditions for the amination of purines.

| Purine Substrate | Amine Nucleophile | Base | Solvent | Temperature | Typical Yield |

| 2-Fluoro-6,9-disubstituted purine | Arylpiperazines | DIPEA | n-BuOH | 110 °C | 60-92% semanticscholar.org |

| 2,6-Dichloropurine | Aniline | N/A | Ethanol | Microwave (120 °C) | 70% nih.gov |

| 6-Chloro-9-alkyl-purine | Various amines | DIPEA | n-BuOH | 110 °C | 54-96% semanticscholar.org |

Derivatization at the 6-Hydroxyl Position of the Purine Ring

The 6-hydroxyl group of 9H-Purin-6-ol, which exists in tautomeric equilibrium with the more stable 6-oxo form (a lactam), is a key site for chemical derivatization. nih.gov Modification at this position allows for the synthesis of a wide array of 2,6-disubstituted purine analogs.

The primary strategy for derivatization involves converting the 6-oxo group into a more effective leaving group. This transformation activates the C-6 position for subsequent nucleophilic aromatic substitution reactions.

Chlorination: The most common activation method is the conversion of the 6-oxo group to a 6-chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov The resulting 6-chloropurine (B14466) is a versatile intermediate.

Sulfonylation: The 6-oxo group can also be converted into an O⁶-arylsulfonate, which is another excellent leaving group for SNAr reactions. nih.gov

Activation with Coupling Reagents: Reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can convert the 6-oxo group of protected guanosine (B1672433) derivatives into O⁶-(benzotriazol-1-yl) intermediates. These are stable and highly reactive towards a variety of nucleophiles. nih.gov

Once activated, the C-6 position can react with a diverse range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives. For example, selenium can be introduced at the 6-position to create functionalized oligonucleotides for structural studies. oup.com

The table below details common derivatization reactions at the C-6 position of guanine analogs.

| Starting Material | Reagent(s) | Intermediate | Subsequent Nucleophile | Final Product |

| Guanine/Guanosine derivative | POCl₃ | 6-Chloropurine derivative nih.gov | Amines, Thiols, Alcohols | 6-Amino, 6-Thio, or 6-Alkoxy purine derivatives |

| Silyl-protected Guanosine | BOP, DBU | O⁶-(Benzotriazol-1-yl) derivative nih.gov | Various Nucleophiles | C-6 modified 2-amino purine nucleosides |

| Guanine derivative | N/A | N/A | N/A (Direct Alkylation) | O⁶-Alkylguanine nih.gov |

Strategies for Hydroxyl Functionalization

The introduction of a hydroxyl group at the 6-position of the purine ring, leading to the "6-ol" tautomer of a 6-oxo functionality, is a common transformation in purine chemistry. A versatile and widely used precursor for such functionalization is 2-amino-6-chloropurine. This starting material allows for nucleophilic substitution at the 6-position.

The synthesis of the target compound, 9H-Purin-6-ol, 2-(hexylamino)-, can be envisioned through the reaction of 2-amino-6-chloropurine with hexylamine. This nucleophilic aromatic substitution would yield the intermediate, 2-(hexylamino)-6-chloropurine. Subsequent hydrolysis of the 6-chloro group is a standard method to introduce the 6-hydroxyl moiety. This hydrolysis can typically be achieved under acidic or basic conditions, with the choice of conditions depending on the stability of other functional groups in the molecule. For instance, heating in an aqueous sodium hydroxide (B78521) solution followed by neutralization is a common procedure for this conversion. google.com

An alternative approach involves starting with a 2-amino-6-methoxypurine (B23567) derivative. The methoxy (B1213986) group can be cleaved to a hydroxyl group under more stringent conditions, but the chloro precursor is generally preferred for its higher reactivity and milder conversion conditions.

Synthesis of Analogs with Modified 6-Substituents

The 6-position of the purine ring is a key site for modification to generate analogs with diverse properties. Starting from a common intermediate like 2-amino-6-chloropurine, a variety of substituents can be introduced.

The synthesis of 2-(hexylamino)purine analogs with different 6-substituents can be achieved by reacting 2-(hexylamino)-6-chloropurine with various nucleophiles. For example, reaction with different amines can lead to a library of 2,6-diaminopurine (B158960) derivatives. The general procedure for such reactions often involves heating the 6-chloropurine intermediate with an excess of the desired amine in a suitable solvent like dimethylformamide (DMF). researchgate.net

Furthermore, the 6-chloro group can be displaced by other nucleophiles such as thiols to introduce sulfur-containing moieties, or by alkoxides to generate 6-alkoxy derivatives. These modifications allow for a systematic exploration of the structure-activity relationship (SAR) at the 6-position. The reactivity of the 6-chloro group facilitates the creation of a diverse set of analogs for biological screening. researchgate.net

| Nucleophile | Resulting 6-Substituent | General Reaction Condition |

|---|---|---|

| R-NH2 (various amines) | -NHR | Heating in DMF |

| R-SH (thiols) | -SR | Base-mediated reaction |

| R-OH (alcohols) / NaOR | -OR | Reaction with sodium alkoxide |

Modifications at the 9-Nitrogen Position of the Purine System

The N9 position of the purine ring is another critical site for chemical modification, significantly influencing the compound's physicochemical properties and biological activity.

Alkylation and Cycloalkylation Strategies

Direct alkylation of the purine ring, including 2-(hexylamino)-9H-purin-6-ol, typically yields a mixture of N9 and N7 isomers, with the N9 isomer often being the major product. beilstein-journals.org Common alkylating agents include alkyl halides (e.g., iodides, bromides) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous solvent like DMF. beilstein-journals.orgmdpi.com

The Mitsunobu reaction provides an alternative and often more regioselective method for N9-alkylation. This reaction involves an alcohol as the alkylating agent, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com This method can be advantageous for introducing more complex alkyl groups.

Cycloalkylation at the N9 position can be achieved using cyclic alkyl halides or by employing cycloalkanols in a Mitsunobu reaction. For instance, reaction with cyclopentyl bromide in the presence of a base can introduce a cyclopentyl group at the N9 position. mdpi.com The choice of the alkylating agent and reaction conditions can influence the ratio of N9 to N7 isomers. nih.gov

| Method | Reagents | Key Features |

|---|---|---|

| Direct Alkylation | Alkyl halide, Base (NaH, K2CO3) | Often yields a mixture of N9 and N7 isomers. beilstein-journals.org |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Generally provides better N9 regioselectivity. mdpi.com |

Impact of N9-Substituents on Analog Design

The nature of the substituent at the N9 position can profoundly affect the biological activity of purine analogs. nih.gov The introduction of different alkyl or cycloalkyl groups can modulate properties such as solubility, membrane permeability, and interaction with biological targets. For instance, the presence of an N9-substituent can influence the binding affinity and selectivity for specific enzymes or receptors. nih.gov

Molecular Mechanisms of Biological Activity of 9h Purin 6 Ol, 2 Hexylamino and Its Analogs

Enzyme Target Identification and Kinetic Characterization

The biological effects of 9H-Purin-6-ol, 2-(hexylamino)- and related purine (B94841) analogs are primarily attributed to their ability to interact with and modulate the activity of specific enzymes, particularly protein kinases.

Protein Kinase Inhibition Studies

Substituted purines have been identified as potent inhibitors of several protein kinases, playing crucial roles in cell signaling and proliferation.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a key player in the development and survival of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govnih.gov Analogs of 9H-Purin-6-ol, specifically 2,6,9-trisubstituted purines, have demonstrated potent inhibitory activity against FLT3 kinase. google.commdpi.com For instance, the compound CHMFL-FLT3-165, a novel purine-based inhibitor, exhibits impressive efficacy against both wild-type and internal tandem duplication (ITD) mutants of FLT3. nih.gov This inhibition is competitive with ATP and is effective against mutations that confer resistance to other FLT3 inhibitors. nih.gov The inhibitory activity of these compounds leads to the suppression of downstream signaling pathways, including STAT5, AKT, and MAPK, ultimately hindering the proliferation of leukemia cells. nih.govmdpi.com

Table 1: FLT3 Kinase Inhibition Data for Selected Purine Analogs

| Compound | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| CHMFL-FLT3-165 | FLT3 (wild type) | 12 | Z'LYTE biochemical assay |

| CHMFL-FLT3-165 | FLT3-ITD | 4 | Z'LYTE biochemical assay |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Platelet-derived growth factor receptor alpha (PDGFRα) is another receptor tyrosine kinase implicated in various cancers. nih.gov Certain 2,6,9-trisubstituted purines have been identified as potent inhibitors of PDGFRα. google.comnih.gov These compounds have shown strong and selective cytotoxicity in cell lines that express oncogenic fusion proteins involving PDGFRα. nih.gov The inhibitory mechanism involves the suppression of PDGFRα autophosphorylation and the subsequent phosphorylation of downstream signaling molecules like STAT3 and ERK1/2. nih.gov This leads to cell cycle arrest in the G1 phase and the induction of apoptosis in cancer cells. nih.gov

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Some purine analogs, such as olomoucine (B1683950) II, a 2,6,9-trisubstituted purine, have been shown to be effective inhibitors of CDKs, particularly CDK2, CDK7, and CDK9. nih.gov The inhibition of these kinases can disrupt the cell cycle and transcription, leading to antiproliferative effects. nih.gov The interaction of these purine analogs with CDKs often involves binding to the ATP-binding pocket of the kinase. nih.govebi.ac.uk Furthermore, some 2,6,9-trisubstituted purines have been designed to dually target FLT3 and CDKs, which could be a strategy to overcome drug resistance in leukemia. mdpi.com

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and has been implicated in certain cancers and inflammatory diseases. google.comgoogle.com Pyrrolotriazinone derivatives, which can be considered analogs of the purine scaffold, have been identified as potent inhibitors of PI3Kδ. google.com The inhibitory activity of these compounds suggests that the purine scaffold can be adapted to target this class of enzymes.

Other Enzyme Systems and Potential Interactions

While the primary focus has been on protein kinases, the purine scaffold of 9H-Purin-6-ol, 2-(hexylamino)- suggests potential interactions with other enzyme systems that utilize purines as substrates or regulators. These could include enzymes involved in nucleotide metabolism and signaling. However, specific studies detailing the interaction of 9H-Purin-6-ol, 2-(hexylamino)- with these other enzyme systems are not extensively available in the reviewed literature. The structural similarity to naturally occurring purines like guanine (B1146940) and hypoxanthine (B114508) implies a potential for competitive inhibition in various enzymatic pathways.

Receptor Interactions and Ligand-Binding Dynamics

The interaction of 9H-Purin-6-ol, 2-(hexylamino)- and its analogs with various receptors is a key determinant of their biological activity. These interactions can range from direct binding to receptors to allosteric modulation, influencing cellular signaling pathways.

Purinergic Receptor Ligand Activity

Purinergic signaling, which involves extracellular nucleotides and nucleosides, their receptors (P1 and P2), catabolic enzymes, and nucleoside transporters, is a crucial regulatory system in the body. nih.gov This system is particularly important in regulating organ function during and after disruptions of homeostasis, such as tissue injury, hypoxia, and acidosis, as extracellular purines accumulate under these conditions. nih.gov The immune system is a major target of purinergic signaling in both health and disease. nih.gov

Purine-based compounds can act as agonists or antagonists at purinergic receptors. ontosight.ai The nature of this interaction is determined by the specific substitutions on the purine ring, which affect the compound's affinity for different receptor subtypes. ontosight.ai Adenosine (B11128) and inosine (B1671953) are key extracellular nucleosides that signal through G protein-coupled P1 or adenosine receptors, which are classified into A1, A2A, A2B, and A3 subtypes. nih.gov A1 and A3 receptors are coupled to Gi, Gq, and Go proteins, while A2A and A2B receptors activate adenylate cyclase via Gs or Golf. nih.gov The engagement of A2B receptors can also activate phospholipase C via Gq. nih.gov

Ion Channel Modulatory Effects

In addition to interacting with purinergic receptors, 9H-Purin-6-ol, 2-(hexylamino)- and its analogs can modulate the activity of various ion channels, which are critical for cellular signaling and function.

Voltage-gated calcium channels (VGCCs) are involved in a multitude of cellular processes that are dependent on calcium signaling, including the release of neurotransmitters and hormones through exocytosis. nih.gov The process of exocytosis is triggered by the binding of Ca2+ at the selectivity filter (the EEEE motif) of the VGCC, which leads to conformational changes in the channel. nih.gov This initial binding event is the primary trigger for secretion, while the subsequent influx of Ca2+ primes vesicles for the next round of release. nih.gov Therefore, VGCCs act as a molecular on/off switch for secretion. nih.gov

The KCNQ gene family encodes for voltage-gated potassium (K+) channel alpha-subunits. nih.gov These channels have diverse physiological roles. For instance, KCNQ1 co-assembles with the KCNE1 protein in the heart to form a cardiac-delayed rectifier-like K+ current, and mutations in this channel can lead to long QT syndrome and deafness. nih.gov KCNQ2 and KCNQ3 subunits form heteromultimers that are thought to underlie the M-current, and mutations in these genes are associated with a form of inherited juvenile epilepsy. nih.gov KCNQ4 is crucial for the function of outer hair cells in the cochlea, and its mutation can cause inherited deafness. nih.gov The more recently discovered KCNQ5 is expressed in the brain and skeletal muscle and can co-assemble with KCNQ3, suggesting its involvement in M-current heterogeneity. nih.gov

Table 1: KCNQ Potassium Channel Subtypes and their Physiological Relevance

| Channel Subtype | Associated Proteins | Primary Location(s) | Physiological Role/Associated Pathology |

|---|---|---|---|

| KCNQ1 | KCNE1, KCNE3 | Heart, Colonic crypt cells | Cardiac-delayed rectifier current, cAMP-regulated K+ current; Long QT syndrome, deafness |

| KCNQ2/KCNQ3 | - | Neurons | M-current; Inherited juvenile epilepsy |

| KCNQ4 | - | Cochlear outer hair cells, Vestibular type I hair cells | I(K,n) and I(K,L) currents; Inherited deafness |

| KCNQ5 | KCNQ3 | Brain, Skeletal muscle | Potential role in M-current heterogeneity |

Other Membrane Receptor Systems and Allosteric Modulations

The modulatory effects of purine analogs extend beyond direct receptor agonism or antagonism to include allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. encyclopedia.pub A key feature of allosteric modulators is that they typically have no activity on their own and require the presence of the orthosteric ligand to exert their effects, leading to a more physiologically nuanced pharmacological response. nih.gov

The first allosteric modulators for the A1 adenosine receptor were identified from a library of 2-amino-3-substituted thiophene (B33073) derivatives. nih.gov These compounds were found to increase the binding of an agonist radioligand to the A1 receptor by slowing its dissociation rate, a hallmark of an allosteric mechanism. nih.gov One of the most well-studied of these is PD 81,723, which has become a reference allosteric modulator for the A1 receptor. nih.gov

Cellular Pathway Modulation

The interaction of 9H-Purin-6-ol, 2-(hexylamino)- and its analogs with various receptors and ion channels ultimately leads to the modulation of intracellular signaling pathways. For example, purine analogs can mimic natural substrates in cellular processes, potentially inhibiting or modulating enzymes involved in nucleic acid metabolism. evitachem.com This can have significant effects on cell proliferation pathways, which is a key reason for their exploration in cancer therapy. evitachem.com

Furthermore, the activation of A2A adenosine receptors, which can be influenced by allosteric modulators, leads to the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). encyclopedia.pub This, in turn, results in the phosphorylation of calcium ion channels and an increased influx of Ca2+ into the cytoplasm. encyclopedia.pub

Table 2: Investigated Purine Analogs and their Biological Activities

| Compound | Biological Target/Activity | Potential Application |

|---|---|---|

| 2-(benzylamino)-9H-purin-6-ol | Enzyme inhibition, Receptor binding | Anti-cancer, Anti-inflammatory |

| 2-(Methylsulfonyl)-9H-purin-6-ol | Inhibition/modulation of enzymes in nucleic acid metabolism | Cancer treatment |

| PD 81,723 | Allosteric modulator of A1 adenosine receptors | Research tool for studying purinergic signaling |

Impact on Cellular Proliferation Signaling Cascades

Purine analogs often exert their biological effects by interacting with key components of cellular signaling cascades that regulate cell growth, proliferation, and survival. While direct studies on 9H-Purin-6-ol, 2-(hexylamino)- are limited, the activities of related purine derivatives suggest potential mechanisms of action.

Many purine-based compounds are known to target protein kinases, which are critical regulators of cell signaling. For instance, 2,6-disubstituted-9-cyclopentyl-9H-purines have been developed as inhibitors of kinases such as FLT3, CDKs, and PDGFRs. google.com These kinases are components of major signaling pathways, including the RAS/MAPK, JAK/STAT5, and PI3K/Akt pathways, which are frequently dysregulated in cancer and promote uncontrolled cell proliferation. google.comnih.gov The activation of the PI3K/Akt pathway, in particular, is a pivotal event in promoting cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. nih.govijbs.com

Given the structural similarities, it is plausible that 9H-Purin-6-ol, 2-(hexylamino)- could also modulate these or similar signaling pathways. The hexylamino group at the C2 position of the purine ring may influence its binding affinity and selectivity for specific kinase targets. pharmaffiliates.com The interaction with such kinases could lead to the downstream inhibition of signaling cascades that are essential for the proliferation of cancer cells. Further research is necessary to elucidate the specific kinase targets and the precise impact of 9H-Purin-6-ol, 2-(hexylamino)- on these critical cellular proliferation pathways.

Inducement of Antiproliferative Responses in Cell Lines

The antiproliferative activity of purine analogs has been demonstrated across a variety of cancer cell lines. While specific data for 9H-Purin-6-ol, 2-(hexylamino)- is not extensively documented in publicly available literature, the broader class of 2-substituted guanine analogs has shown significant promise.

For example, various N-(9H-purin-6-yl) benzamide (B126) derivatives have exhibited cytotoxic activities against cancer cell lines with IC50 values ranging from 3-39 μM, inducing apoptosis and decreasing cell proliferation. Similarly, novel palladium(II) complexes incorporating purine-like ligands have demonstrated strong anti-growth effects in a dose- and time-dependent manner against human breast cancer cell lines, MCF-7 and MDA-MB-231. epa.gov One such complex showed an IC50 value of 0.09 μM for MDA-MB-231 and 3.05 μM for MCF-7. epa.gov

The antiproliferative effects of these analogs are often cell-line dependent, highlighting the molecular heterogeneity of different cancers. The table below summarizes the antiproliferative activities of some purine analogs in various cancer cell lines, providing a contextual basis for the potential efficacy of 9H-Purin-6-ol, 2-(hexylamino)-.

| Compound/Analog Class | Cell Line | Activity | Reference |

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | IC50: 3-39 μM | |

| Palladium(II) complex with purine-like ligand | MDA-MB-231 (Breast Cancer) | IC50: 0.09 μM | epa.gov |

| Palladium(II) complex with purine-like ligand | MCF-7 (Breast Cancer) | IC50: 3.05 μM | epa.gov |

| Extracts of Codiaeum variegatum (containing purine derivatives) | MCF-7, HepG2, HeLa | Dose- and time-dependent cytotoxicity | sigmaaldrich.com |

The data on related compounds suggest that 9H-Purin-6-ol, 2-(hexylamino)- may also exhibit antiproliferative properties, and future studies should aim to determine its specific IC50 values across a panel of cancer cell lines to understand its spectrum of activity.

Analysis of Gene-Chemical Interaction Networks

To comprehend the broader biological impact of a chemical compound, it is essential to analyze its interactions with genes and proteins on a systemic level. The Comparative Toxicogenomics Database (CTD) is a valuable public resource that curates and integrates data on chemical-gene-disease relationships from scientific literature. ctdbase.orgnih.govnih.gov This database allows researchers to explore how environmental chemicals and drugs interact with genes to influence biological processes and disease development. ctdbase.orgnih.govnih.gov

While a specific, detailed gene interaction profile for 9H-Purin-6-ol, 2-(hexylamino)- is not currently available in the CTD, the database contains extensive information on other purine analogs. maayanlab.cloud By examining the gene-chemical interaction networks of structurally similar compounds, it is possible to hypothesize potential gene targets for 9H-Purin-6-ol, 2-(hexylamino)-. For purine analogs, these interactions often involve genes that are integral to cell cycle regulation, DNA replication and repair, and apoptosis.

For example, purine analogs have been shown to interact with genes encoding for various kinases, cyclins, and other cell cycle control proteins. An analysis of the gene-chemical interaction network for a compound like 9H-Purin-6-ol, 2-(hexylamino)- within a resource like the CTD could reveal connections to genes such as:

Kinases: (e.g., CDK family, PI3K, Akt) involved in cell signaling and proliferation. google.comnih.gov

Cell Cycle Regulators: (e.g., cyclins, p53) that control the progression of the cell cycle.

Apoptosis-related genes: (e.g., Bcl-2 family, caspases) that regulate programmed cell death.

A hypothetical gene-chemical interaction network might show that 9H-Purin-6-ol, 2-(hexylamino)- influences the expression or activity of these genes, thereby leading to its antiproliferative effects. Future research, including gene expression profiling studies (e.g., microarray, RNA-seq) in cell lines treated with this compound, would be invaluable for constructing a detailed and accurate interaction network and further elucidating its molecular mechanisms of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Elements within the Purine (B94841) Scaffold

The purine scaffold, a fused heterocyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a privileged structure in medicinal chemistry due to its prevalence in biologically crucial molecules like nucleic acids. ontosight.ai The key pharmacophoric elements of the purine ring in derivatives such as 9H-Purin-6-ol, 2-(hexylamino)- are primarily the nitrogen atoms and the potential for substitution at various positions, which dictate the molecule's interaction with biological targets. nih.gov

Influence of the 2-(Hexylamino) Moiety on Biological Activity and Selectivity

The substituent at the 2-position of the purine ring significantly influences the biological activity and selectivity of the molecule. In the case of 9H-Purin-6-ol, 2-(hexylamino)-, the hexylamino group introduces a flexible, hydrophobic chain that can profoundly impact its interactions with target proteins.

Aliphatic Chain Length and Branching Effects

The length and branching of the aliphatic chain at the 2-amino position are critical determinants of biological activity. Studies on related purine and other heterocyclic analogues have demonstrated that variations in alkyl chain length can dramatically alter binding affinity for receptors. nih.gov For instance, in a series of cannabimimetic indoles, optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain, with a sharp decrease in affinity for a seven-carbon chain. nih.gov This suggests that the hexyl group in 9H-Purin-6-ol, 2-(hexylamino)- may be of an optimal length for interacting with a specific hydrophobic pocket in its target protein.

The introduction of a hexylamino group can introduce hydrophobic interactions, which may influence membrane permeability and binding affinity to proteins. scbt.com Research on O6-alkylguanine derivatives has shown that simple O6-alkyl and O6-cycloalkylguanines are weaker inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT) compared to O6-allylguanine, indicating the importance of the nature of the alkyl substituent. acs.org

| Compound Analogue Class | Optimal Alkyl Chain Length for Binding | Reference |

| Cannabimimetic Indoles | 5 carbons | nih.gov |

| O6-Alkylguanines | Varies, with unsaturated chains showing higher activity | acs.org |

Role of Substituents at the 6-Position in Modulating Molecular Interactions

The substituent at the 6-position of the purine ring is pivotal in modulating molecular interactions. In 9H-Purin-6-ol, the hydroxyl group (which exists in tautomeric equilibrium with a keto group, forming guanine) is a key hydrogen bond donor and acceptor. nih.gov The nature of the substituent at this position can dramatically influence the compound's biological activity.

For example, in the context of cyclin-dependent kinase (CDK) inhibitors, O6-substituted guanines act as ATP competitive inhibitors, with the O6 substituent occupying the ribose binding site of the kinase. nih.gov The size and nature of this substituent are critical, with moderately sized aliphatic groups that can pack against a hydrophobic patch showing optimal binding. nih.gov Replacing the hydroxyl group with other functionalities, such as a chloro group, can serve as a synthetic handle for introducing further diversity and exploring different interactions. researchgate.net Studies on 2-amino-6-substituted purines have shown that various substituents at the 6-position lead to a range of biological activities, including antiviral and antitumor effects. nih.gov The bulkiness of the substituent at the 6-position can also cooperatively determine the selectivity of pairing with other molecules. nih.gov

Stereochemical Considerations and Atropisomerism in Analogous Structures

While 9H-Purin-6-ol, 2-(hexylamino)- itself is not chiral, stereochemical considerations become important in analogous structures, particularly those with chiral centers or restricted bond rotation leading to atropisomerism. Atropisomerism, which is stereochemistry arising from hindered bond rotation, is a recognized phenomenon in drug discovery and can be observed in various pharmaceutically relevant scaffolds, including purine derivatives. researchgate.netacs.orgresearchgate.net

The introduction of bulky substituents can lead to restricted rotation around single bonds, creating stable or interconverting atropisomers. nih.gov These atropisomers can exhibit significantly different biological activities. researchgate.net For example, the presence of a bulky furyl substituent at the 8-position of an imidazolo-2'-deoxycytidine, a purine analogue, leads to atropisomerism. nih.gov While there is no direct evidence of atropisomerism in 9H-Purin-6-ol, 2-(hexylamino)-, the principles are relevant when considering the design of more complex analogues. The synthesis of aminopurine-containing atropisomers has been reported, highlighting the potential for this type of stereoisomerism in the broader class of purine derivatives. researchgate.net

Impact of Conformational Equilibria on Binding Affinity and Efficacy

The biological activity of a flexible molecule like 9H-Purin-6-ol, 2-(hexylamino)- is not solely dependent on its lowest energy conformation in solution. Instead, it is influenced by the equilibrium between multiple conformational states. rsc.org Proteins and other biological macromolecules are also dynamic and exist in a range of conformations. rsc.org

The binding of a ligand to its target often involves a process of "conformational selection," where the protein selectively binds to a specific conformation of the ligand that is present in the solution-state equilibrium. Alternatively, an "induced fit" mechanism may occur, where the initial binding event is followed by a conformational change in both the ligand and the protein to achieve a more stable complex. nih.gov

The energy difference between the free and bound conformations of a ligand subtracts from its observed binding energy. pnas.org Therefore, pre-organizing a molecule into a conformation that is close to its bound state can enhance binding affinity. The conformational flexibility of the hexylamino group in 9H-Purin-6-ol, 2-(hexylamino)- allows it to adapt to the specific topology of a binding site, but this flexibility also comes with an entropic cost upon binding. Understanding the conformational equilibria of both the ligand and its target is therefore crucial for rational drug design.

Preclinical in Vitro Research Methodologies for 9h Purin 6 Ol, 2 Hexylamino Derivatives

Cell-Based Assays for Biological Efficacy and Selectivity

Cell-based assays are fundamental in determining how derivatives of 9H-Purin-6-ol, 2-(hexylamino)- affect cellular processes and are instrumental in assessing their potential therapeutic value and specificity.

The initial assessment of the biological activity of 9H-Purin-6-ol, 2-(hexylamino)- derivatives often involves the use of established mammalian cell lines. These models are advantageous due to their reproducibility and ease of culture. For instance, the EOL-1 cell line, derived from a patient with eosinophilic leukemia, is a valuable tool for screening compounds for their anti-leukemic potential. Similarly, various acute myeloid leukemia (AML) cell lines are employed to evaluate the cytotoxic and anti-proliferative effects of these purine (B94841) analogs. In a different therapeutic context, pituitary GH3 cells, which are known to secrete growth hormone and prolactin, can be utilized to investigate the endocrine-related activities of these compounds.

Research has demonstrated that certain 2,6,9-trisubstituted purine derivatives exhibit significant antiproliferative activity against a panel of human cancer cell lines. For example, specific derivatives have shown potent effects on leukemia cell lines, highlighting their potential as anticancer agents. The cytotoxic and apoptotic effects of these compounds are often quantified using assays that measure cell viability, such as the MTT assay, and apoptosis markers.

To better mimic the in vivo environment, researchers are increasingly turning to advanced cell culture systems. While traditional two-dimensional (2D) cultures provide a flat surface for cell growth, three-dimensional (3D) culture systems, such as spheroids and organoids, allow cells to grow in a structure that more closely resembles native tissue architecture. These 3D models can provide more predictive data on the efficacy and potential toxicity of 9H-Purin-6-ol, 2-(hexylamino)- derivatives. For instance, a 3D culture of cancer cells can better represent the tumor microenvironment, including gradients of oxygen and nutrients, which can influence drug response. The use of these advanced systems allows for a more nuanced understanding of how these compounds might behave in a more complex biological context.

While cell lines are useful, they are often genetically altered and may not fully represent the heterogeneity of cells in a patient. Therefore, assays using primary cells, which are isolated directly from tissues, are a crucial step in preclinical research. These cells provide a more physiologically relevant model for assessing the effects of 9H-Purin-6-ol, 2-(hexylamino)- derivatives. For example, primary leukemia cells from patients can be used to test the personalized efficacy of these compounds. Tissue cultures, which are explants of tissues grown in vitro, can also be used to study the effects of these derivatives on a more complex mixture of cell types and extracellular matrix components.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

To understand the mechanism of action of 9H-Purin-6-ol, 2-(hexylamino)- derivatives, biochemical assays are employed to determine their direct interactions with molecular targets. These assays are critical for identifying the specific enzymes or receptors that these compounds modulate. For instance, if a derivative is hypothesized to be a kinase inhibitor, its ability to inhibit the activity of a specific kinase can be measured using in vitro kinase assays. These assays typically involve incubating the purified enzyme with its substrate and the test compound, and then measuring the resulting product formation.

Receptor binding assays are used to determine the affinity and specificity with which these compounds bind to their target receptors. These assays often use radiolabeled ligands that compete with the test compound for binding to the receptor. The data from these biochemical assays are essential for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of the lead compounds.

| Assay Type | Purpose | Example Target |

| Enzyme Inhibition Assay | To quantify the inhibitory activity of the compound against a specific enzyme. | Cyclin-Dependent Kinases (CDKs) |

| Receptor Binding Assay | To determine the affinity and specificity of the compound for a particular receptor. | Adenosine (B11128) Receptors |

| Kinase Assay | To measure the ability of the compound to inhibit the activity of a specific kinase. | Tyrosine Kinases |

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large libraries of compounds for their biological activity. In the context of 9H-Purin-6-ol, 2-(hexylamino)- derivatives, HTS can be used to screen a diverse set of these compounds against a panel of cell lines or molecular targets. This approach enables the identification of "hits"—compounds that exhibit a desired biological effect. HTS assays are typically miniaturized and automated to increase throughput and reduce costs. The data generated from HTS can provide a broad overview of the activity profile of a series of compounds, helping to prioritize which derivatives should be pursued for further development.

Adherence to Good Laboratory Practice (GLP) Principles in Research Protocols

To ensure the quality, reliability, and integrity of the data generated from preclinical in vitro studies, it is essential to adhere to the principles of Good Laboratory Practice (GLP). GLP is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of chemical (including pharmaceuticals) non-clinical safety tests. While GLP is more formally applied in later stages of preclinical development, incorporating its principles into early in vitro research is considered good practice. This includes proper documentation of experimental procedures, data collection, and analysis, as well as the calibration and maintenance of equipment. Adherence to these principles ensures that the data generated are robust and can be confidently used to make decisions about the future development of 9H-Purin-6-ol, 2-(hexylamino)- derivatives.

Computational and Theoretical Studies on 9h Purin 6 Ol, 2 Hexylamino

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the interaction between a ligand, such as 9H-Purin-6-ol, 2-(hexylamino)-, and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and using a scoring function to rank them. researchgate.net This approach helps to narrow down potential drug candidates by prioritizing those with the highest predicted binding affinity. nih.govrsc.org

The purine (B94841) scaffold is a common feature in many kinase inhibitors. Molecular docking simulations for 9H-Purin-6-ol, 2-(hexylamino)- would typically be used to predict its binding mode within the ATP-binding pocket of various kinases. A primary goal would be to determine if it acts as a Type I kinase inhibitor.

Type I inhibitors bind to the active, "DFG-in" conformation of the kinase, competing directly with the endogenous ligand, ATP. For a purine-based compound like 9H-Purin-6-ol, 2-(hexylamino)-, a typical Type I binding mode involves the purine core forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in place. The 2-(hexylamino)- substituent would be predicted to extend into a hydrophobic pocket within the active site. Docking algorithms would assess the energetic favorability of this orientation compared to other possible binding modes.

A key outcome of molecular docking studies is the identification of specific amino acid residues that form crucial interactions with the ligand. nih.gov For 9H-Purin-6-ol, 2-(hexylamino)-, these predictions are based on its structural features: the purine ring system and the flexible hexylamino side chain. nih.gov

Hydrogen Bonds: The purine core contains multiple hydrogen bond donors and acceptors. nih.gov Docking simulations would identify residues in the kinase hinge region (e.g., backbone amides of amino acids like Cysteine or Alanine) that are likely to form hydrogen bonds with the N1, N3, or the 6-oxo group of the purine ring.

Hydrophobic Interactions: The hexyl group is a significant hydrophobic moiety. The simulations would map out a hydrophobic pocket adjacent to the hinge region where this alkyl chain can favorably reside, interacting with nonpolar amino acid side chains such as Valine, Leucine, Isoleucine, and Alanine.

Table 1: Predicted Interactions between 9H-Purin-6-ol, 2-(hexylamino)- and a Generic Kinase Active Site

| Molecular Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Purine Ring (N1, 6-oxo group) | Hinge Region Backbone Amides (e.g., Ala, Cys) | Hydrogen Bonding |

| 2-Amino Group (NH) | Hinge Region Backbone Carbonyls | Hydrogen Bonding |

| Hexyl Chain | Val, Leu, Ile, Ala, Phe | Hydrophobic Interactions |

| Purine Ring Face | Phe, Tyr | π-π Stacking |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. researchgate.net These methods provide detailed insights into electron distribution, orbital energies, and chemical reactivity, which are fundamental to understanding a molecule's stability and interaction potential. researchgate.net

Molecular Orbital (MO) theory describes the electronic structure of molecules where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.com DFT calculations can determine the energies and shapes of these molecular orbitals.

Key parameters derived from these calculations for 9H-Purin-6-ol, 2-(hexylamino)- would include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation, for instance, in forming a charge-transfer complex with a protein.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates a greater ease of accepting an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Hypothetical DFT-Calculated Electronic Properties for 9H-Purin-6-ol, 2-(hexylamino)-

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.2 | Represents the electron-donating capacity. |

| LUMO Energy | -1.5 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap | 4.7 | Indicates chemical stability and reactivity. researchgate.net |

DFT calculations can also generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 9H-Purin-6-ol, 2-(hexylamino)-, the ESP map would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the purine ring, indicating sites susceptible to electrophilic attack or favorable for hydrogen bonding. Conversely, positive potential would be found around the hydrogen atoms attached to nitrogens. This information is invaluable for predicting metabolic liabilities and understanding binding interactions.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of their interaction. nih.gov

For the 9H-Purin-6-ol, 2-(hexylamino)-protein complex, an MD simulation would be initiated from a promising docked pose. The simulation would reveal:

Conformational Flexibility: The hexylamino chain is flexible and can adopt numerous conformations. MD simulations would sample these conformations within the protein's binding pocket, providing a more realistic picture of how it adapts to the local environment.

Stability of Interactions: MD can assess the stability of the key hydrogen bonds and hydrophobic contacts identified in docking. It can track the distances between interacting atoms over the simulation time (e.g., nanoseconds to microseconds) to see if the initial pose is maintained.

Role of Water Molecules: MD simulations explicitly include water molecules, which can play a critical role in mediating protein-ligand interactions. The simulations can reveal whether specific water molecules form stable bridges between the ligand and the protein, contributing to binding affinity.

By combining these computational approaches, a comprehensive theoretical understanding of 9H-Purin-6-ol, 2-(hexylamino)- can be built, guiding its potential development as a therapeutic agent.

Cheminformatics and Data Mining for Related Purine Scaffolds and Biological Data

Cheminformatics and data mining are essential tools for navigating the vast chemical space of purine derivatives and for extracting meaningful structure-activity relationships (SAR) from large datasets. researchgate.netresearchgate.net These approaches allow researchers to design libraries of compounds with desired properties, identify promising candidates for synthesis, and understand the key molecular features responsible for biological activity. drugdesign.orgddg-pharmfac.net

The purine scaffold is recognized as a "privileged scaffold" because it can be modified to interact with a wide range of biological targets. researchgate.net Cheminformatics techniques are used to analyze libraries of substituted purines to ensure chemical diversity and to focus on compounds with drug-like properties. drugdesign.orgresearchgate.net For a compound like 9H-Purin-6-ol, 2-(hexylamino)-, cheminformatics can place it within the context of thousands of other purine analogues.

Data mining approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build predictive models that correlate chemical structures with biological activities, like antitubercular properties. researchgate.net A QSAR model for a series of purine derivatives could identify that the presence and length of an alkyl chain at the 2-amino position are critical for activity, providing a rationale for the inclusion of the hexyl group in the target molecule. mdpi.com These models help prioritize which new derivatives to synthesize and test. ddg-pharmfac.net For example, an analysis of purine derivatives as CDK inhibitors led to the discovery of potent nanomolar inhibitors by systematically exploring substitutions at the 2, 6, and 9 positions. drugdesign.org

Table 3: Example of Cheminformatics Analysis for a Library of 2-Amino-6-oxopurines

| Cheminformatics Metric | Value for 9H-Purin-6-ol, 2-(hexylamino)- | Library Average | Interpretation |

| Molecular Weight | 235.29 | 350.4 | Lower than average, generally favorable for drug-likeness. |

| cLogP (lipophilicity) | 1.7 | 2.5 | Moderate lipophilicity, balancing solubility and membrane permeability. |

| Number of H-Bond Donors | 3 | 2.8 | Average hydrogen bonding potential. |

| Number of H-Bond Acceptors | 4 | 4.1 | Average hydrogen bonding potential. |

| Tanimoto Similarity to Known Kinase Inhibitors | 0.65 | N/A | Suggests a moderate structural similarity to known active compounds. |

This table is illustrative and shows how a specific compound can be compared to a larger library using cheminformatics descriptors.

Future Directions and Emerging Research Avenues for 9h Purin 6 Ol, 2 Hexylamino

Rational Design of Next-Generation Purine (B94841) Analogs with Enhanced Specificity and Potency

The rational design of new chemical entities based on the 9H-Purin-6-ol, 2-(hexylamino)- scaffold is a pivotal future direction. This approach will involve systematic modifications of its chemical structure to enhance its binding affinity, selectivity, and potency towards specific biological targets. Key strategies will likely include:

Structure-Activity Relationship (SAR) Studies: A foundational aspect of this research will be the synthesis of a library of analogs of 9H-Purin-6-ol, 2-(hexylamino)-. By systematically altering the hexylamino group at the 2-position and modifying other positions of the purine ring, researchers can elucidate the structural requirements for biological activity. For instance, varying the length and branching of the alkyl chain, or introducing cyclic or aromatic moieties, could significantly impact target engagement.

Bioisosteric Replacement: To fine-tune the physicochemical properties and biological activity of the lead compound, bioisosteric replacement of functional groups will be crucial. For example, replacing the 6-hydroxyl group with other hydrogen bond donors or acceptors could modulate the compound's interaction with its target protein.

Conformational Analysis: Understanding the three-dimensional conformation of 9H-Purin-6-ol, 2-(hexylamino)- is essential for designing next-generation analogs. Computational modeling and spectroscopic techniques can be employed to determine the preferred spatial arrangement of the molecule, which in turn informs the design of more rigid or flexible analogs with improved target complementarity.

Exploration of Novel Biological Targets and Therapeutic Applications for Purine Derivatives

A significant area of future research will be the identification and validation of novel biological targets for 9H-Purin-6-ol, 2-(hexylamino)- and its derivatives. Given that purine analogs are known to interact with a wide range of proteins, a comprehensive screening approach is warranted.

Target Deconvolution: For compounds that exhibit interesting phenotypic effects in cell-based assays, target deconvolution methods will be employed to identify their molecular targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can help pinpoint the specific proteins that 9H-Purin-6-ol, 2-(hexylamino)- interacts with.

Screening against Kinase Panels: Since many purine analogs are known to be kinase inhibitors, screening 9H-Purin-6-ol, 2-(hexylamino)- against a broad panel of kinases could reveal novel therapeutic opportunities in areas such as oncology and inflammatory diseases.

Exploring Non-traditional Targets: Beyond kinases, the purine scaffold can interact with other important classes of enzymes and receptors. Future research should explore the potential of 9H-Purin-6-ol, 2-(hexylamino)- to modulate the activity of targets such as phosphodiesterases, polymerases, and G-protein coupled receptors (GPCRs). The discovery of novel antiprotozoal agents among synthetic purine nucleoside analogues highlights the potential for this class of compounds to address unmet medical needs in infectious diseases.

Integration of Advanced In Vitro Models for Improved Predictive Efficacy Assessments

To better predict the clinical potential of 9H-Purin-6-ol, 2-(hexylamino)- and its analogs, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant in vitro models.

Three-Dimensional (3D) Cell Cultures: Spheroids, organoids, and other 3D culture systems more accurately mimic the in vivo microenvironment, providing a better platform to assess the efficacy of drug candidates. Evaluating the activity of 9H-Purin-6-ol, 2-(hexylamino)- in these models can offer more reliable insights into its potential anti-cancer or other therapeutic effects.

Co-culture Systems: Many diseases involve complex interactions between different cell types. Co-culture models, which incorporate multiple cell types, can be used to study the effects of 9H-Purin-6-ol, 2-(hexylamino)- in a more biologically relevant context. For example, in cancer research, co-culturing tumor cells with fibroblasts and immune cells can provide a more accurate picture of the drug's impact on the tumor microenvironment.

Microfluidic "Organ-on-a-Chip" Technology: This emerging technology allows for the creation of microscale models of human organs, providing an even more sophisticated platform for preclinical drug testing. Utilizing these systems to evaluate the efficacy and potential toxicity of 9H-Purin-6-ol, 2-(hexylamino)- could significantly improve the predictive value of in vitro studies. The use of interfering RNA-mediated purine analog resistance (iPAR) has been demonstrated as a potential strategy for in vivo cell selection, which could be a valuable tool in assessing the efficacy of new purine derivatives. nih.gov

Development of Novel Computational Methodologies for Predictive Drug Discovery and Optimization

Computational approaches are indispensable in modern drug discovery, and their application will be critical in advancing the development of 9H-Purin-6-ol, 2-(hexylamino)-.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding mode of 9H-Purin-6-ol, 2-(hexylamino)- to its biological target. This information is invaluable for understanding the molecular basis of its activity and for designing analogs with improved binding affinity and selectivity.

Artificial Intelligence and Machine Learning: The integration of AI and machine learning algorithms can accelerate the drug discovery process by analyzing large datasets to identify novel drug-target interactions, predict compound properties, and optimize molecular structures.

Collaborative Research Frameworks for Accelerating Discovery in Purine Chemistry

The complexity of modern drug discovery necessitates a collaborative approach. Advancing the research on 9H-Purin-6-ol, 2-(hexylamino)- will benefit significantly from the establishment of collaborative frameworks that bring together experts from diverse disciplines.

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Such partnerships can provide access to specialized expertise, resources, and funding that are essential for translating promising research findings into new therapies.

International Research Consortia: Given the global nature of scientific research, forming international consortia can foster the exchange of knowledge, resources, and technologies. These collaborations can tackle complex research challenges that are beyond the scope of a single research group or institution. An example of this is the "Disrupting Purine De Novo Biosynthesis to Fight Cancer – From Molecules to Cells to In Vivo Studies (PurHumanDrome)" project, which involves researchers from five countries.

Open Science Initiatives: Sharing research data and findings through open science platforms can accelerate the pace of discovery by allowing researchers from around the world to build upon each other's work. This approach can foster a more collaborative and transparent research environment, ultimately benefiting the entire scientific community.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(hexylamino)-9H-Purin-6-ol?

- Methodological Answer : A two-step approach can be adapted from protocols for analogous purine derivatives. First, employ a Ugi multicomponent reaction to form the α-acylamino amide intermediate. This is followed by HCl-mediated deprotection in 1,4-dioxane to yield the hydrochloride salt of the target compound . Monitoring reaction progress via TLC (n-hexane/EtOAc) ensures intermediate formation. Final purification via silica gel chromatography or trituration with n-hexane is advised to isolate the product.

Q. How can researchers confirm the structural integrity of 2-(hexylamino)-9H-Purin-6-ol?

- Methodological Answer : Combine crystallographic and spectroscopic techniques:

- X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the hexylamino substitution pattern and hydrogen-bonding networks .

- NMR spectroscopy : Compare H and C NMR data with computational predictions (e.g., DFT) to validate chemical shifts. Pay attention to the deshielding of the purine C6 proton due to the hexylamino group.

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and rule out byproducts.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthesis batches?

- Methodological Answer : Discrepancies in NMR or MS data often stem from impurities or solvate formation.

- Purity assessment : Use HPLC with a C18 column (gradient: 0.1% TFA in HO/MeCN) to quantify impurities.

- Crystallographic validation : If X-ray data from one batch matches SHELX-refined models, prioritize that batch as the reference standard .

- Dynamic light scattering (DLS) : Screen for aggregates in solution, which may skew spectroscopic results.

Q. What computational strategies are effective for predicting the biological interactions of 2-(hexylamino)-9H-Purin-6-ol?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to purine receptors (e.g., adenosine receptors). Parameterize the hexylamino chain for flexibility to account for hydrophobic interactions.

- Molecular dynamics (MD) : Simulate solvated systems (e.g., in GROMACS) to assess conformational stability of the hexyl group in lipid bilayers or protein pockets .

- SAR analysis : Compare with studies on similar compounds, such as ASO conjugates with hexylamino linkers, to infer bioavailability trends .

Q. How does the hexylamino substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP determination : Perform shake-flask experiments (octanol/water) to measure hydrophobicity. The hexyl chain is expected to increase LogP by ~2–3 units compared to unsubstituted purines.

- Solubility profiling : Use nephelometry in buffers (pH 1–7.4) to identify pH-dependent solubility changes. The hydrochloride salt form (as synthesized in ) may enhance aqueous solubility.

- Thermal analysis : DSC/TGA can reveal melting points and decomposition trends influenced by alkyl chain packing.

Data Contradiction and Optimization

Q. How should researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent ratios (e.g., 1,4-dioxane vs. THF), and HCl concentration to identify robust conditions .

- In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry of the hexylamine reagent accordingly.

Q. What strategies resolve discrepancies between computational predictions and experimental binding assays?

- Methodological Answer :

- Force field refinement : Re-parameterize the hexylamino group in docking software using crystallographic bond lengths/angles from SHELX-refined structures .

- Surface plasmon resonance (SPR) : Quantify binding kinetics experimentally and correlate with docking scores to validate models.

- Solvent accessibility : Use PyMOL to analyze X-ray structures for buried vs. exposed regions of the hexyl chain, which may affect ligand-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.